molecular formula C7H8N2O3 B2768835 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 858002-18-3

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2768835
CAS No.: 858002-18-3
M. Wt: 168.152
InChI Key: XPMBJDVXFAFVRP-UHFFFAOYSA-N
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Description

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Scientific Research Applications

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

The synthesized compounds of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-3-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is often carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Comparison with Similar Compounds

Uniqueness: 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific acetyl and methyl substituents, which influence its reactivity and potential applications. Its ability to act as a PARP-1 inhibitor sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-acetyl-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-8-7(12)9(2)6(5)11/h3H,1-2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBJDVXFAFVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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